Oxyresveratrol

Overview

Description

Mechanism of Action

Target of Action

Oxyresveratrol, a natural stilbene, has been found to interact with several targets within the body. One of its primary targets is the enzyme tyrosinase , which plays a crucial role in the process of melanogenesis . It also targets inducible nitric oxide synthase (iNOS) , which catalyzes the conversion of L-arginine to nitric oxide . Furthermore, it has been found to interact with microglia , the principal resident immune cells of the brain .

Mode of Action

This compound exerts its effects by interacting with its targets and inducing changes in their activity. It inhibits the activity of tyrosinase, thereby reducing melanogenesis . It also suppresses the expression of iNOS, thereby altering the M1/M2 polarization by regulating M1/M2 phenotype markers . In the case of microglia, this compound can significantly inhibit the expression of nitric oxide and alter the M1/M2 polarization .

Biochemical Pathways

This compound influences several biochemical pathways. It has been found to alleviate neuroinflammation via the PI3K-Akt pathway . It also promotes autophagy signaling and attenuates amyloid precursor protein (APP) production in primary cortical astrocytes . This is achieved through the AMPK/ULK1/mTOR-mediated autophagy pathway .

Pharmacokinetics

The pharmacokinetic properties of this compound include low water solubility and poor oral availability and stability, which have posed challenges to its development as a therapeutic agent . Recent studies have shown that the addition of piperine could enhance some of the pharmacokinetic properties of this compound via both intravenous and oral administration .

Result of Action

The action of this compound results in diverse biological and pharmacological activities. These include the inhibition of tyrosinase and melanogenesis, antioxidant and anti-inflammatory activities, and protective effects against neurological disorders and digestive ailments . It also has the potential to improve cognitive impairments and episodic-like memory .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found that pure water is the most suitable solvent, -40°C is the most suitable temperature, 5.38 is the optimum pH value, and a dark environment is necessary for the stability of this compound . Additionally, the bioavailability of this compound can be improved by co-administration with piperine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxyresveratrol can be synthesized through several methods. One common synthetic route involves the hydroxylation of resveratrol. This process typically uses catalysts such as palladium on carbon (Pd/C) and hydrogen peroxide (H₂O₂) under controlled conditions . Another method involves the use of deep eutectic solvents (DESs) for the extraction and enrichment of this compound from plant sources .

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant materials using greener solvents and deep eutectic solvents. These methods are preferred due to their higher efficiency and lower environmental impact compared to traditional solvent extraction methods .

Chemical Reactions Analysis

Types of Reactions: Oxyresveratrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form quinones, which are compounds with significant biological activities .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) and palladium on carbon (Pd/C) are commonly used reagents.

Reduction: Sodium borohydride (NaBH₄) is often used for the reduction of this compound.

Substitution: Halogenation reactions can be carried out using halogenating agents like bromine (Br₂) under controlled conditions.

Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which possess unique biological activities .

Scientific Research Applications

Oxyresveratrol has a wide range of scientific research applications across various fields:

Chemistry: It is used as a precursor for the synthesis of other bioactive stilbene derivatives.

Medicine: It has shown potential in the treatment of neurodegenerative diseases, cancer, and skin disorders due to its neuroprotective, anticancer, and anti-tyrosinase activities

Industry: this compound is used in the cosmetic industry for its skin-whitening and anti-aging properties.

Comparison with Similar Compounds

- Resveratrol

- Piceatannol

- Gnetol

Properties

IUPAC Name |

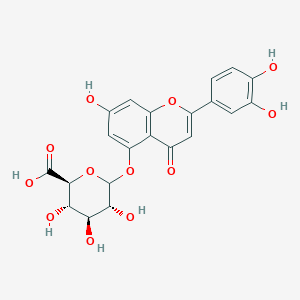

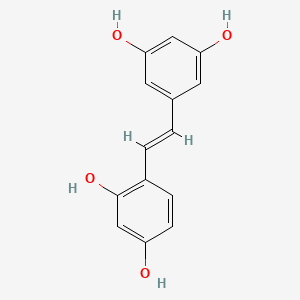

4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h1-8,15-18H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHAOJSHSJQANO-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)/C=C/C2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030442 | |

| Record name | Oxyresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29700-22-9, 4721-07-7 | |

| Record name | Oxyresveratrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29700-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Puag-haad | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004721077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyresveratrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029700229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydroxystilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxyresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYRESVERATROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V071CP5CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600559.png)